REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[N+]([O-])([O-])=[O:12].[Ag+:15].[Na].S(C1[C:29]2[N:28]=NN[C:25]=2[CH:24]=[CH:23]C=1)(O)(=O)=O>>[Ag:15].[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[CH2:10]=[CH:2][N:28]1[C:29](=[O:12])[CH2:25][CH2:24][CH2:23]1 |f:1.2,3.4,5.6,^1:15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(NN=N2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
4-sulfobenzotriazole sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].S(=O)(=O)(O)C1=CC=CC=2NN=NC21
|
Name
|
water-alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag].CC1=CC2=C(NN=N2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CN1CCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[N+]([O-])([O-])=[O:12].[Ag+:15].[Na].S(C1[C:29]2[N:28]=NN[C:25]=2[CH:24]=[CH:23]C=1)(O)(=O)=O>>[Ag:15].[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[CH2:10]=[CH:2][N:28]1[C:29](=[O:12])[CH2:25][CH2:24][CH2:23]1 |f:1.2,3.4,5.6,^1:15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(NN=N2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
4-sulfobenzotriazole sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].S(=O)(=O)(O)C1=CC=CC=2NN=NC21
|
Name
|
water-alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag].CC1=CC2=C(NN=N2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CN1CCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[N+]([O-])([O-])=[O:12].[Ag+:15].[Na].S(C1[C:29]2[N:28]=NN[C:25]=2[CH:24]=[CH:23]C=1)(O)(=O)=O>>[Ag:15].[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[CH2:10]=[CH:2][N:28]1[C:29](=[O:12])[CH2:25][CH2:24][CH2:23]1 |f:1.2,3.4,5.6,^1:15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(NN=N2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
4-sulfobenzotriazole sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].S(=O)(=O)(O)C1=CC=CC=2NN=NC21
|
Name
|
water-alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag].CC1=CC2=C(NN=N2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CN1CCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |